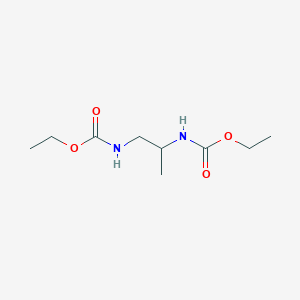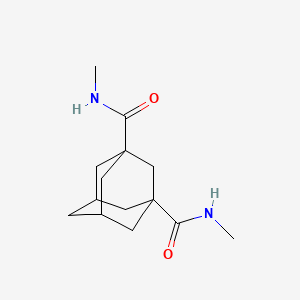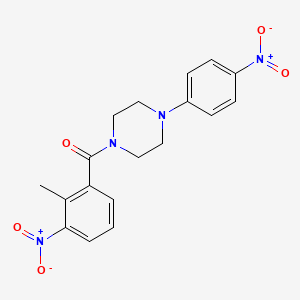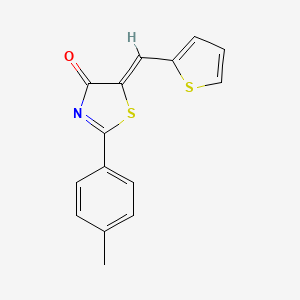
diethyl 1,2-propanediylbiscarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 1,2-propanediylbiscarbamate, also known as carbadox, is a synthetic antimicrobial agent that has been used in animal feed for over 50 years. It is primarily used to prevent and treat bacterial infections in swine, poultry, and other food-producing animals. Carbadox is a member of the carbamate family, and its chemical structure consists of a central 1,2-propanediylbis moiety with two carbamate groups attached to it.
Mechanism of Action
Carbadox works by inhibiting bacterial protein synthesis through its interaction with the ribosome. It binds to the 50S subunit of the bacterial ribosome, preventing the formation of peptide bonds and ultimately leading to bacterial death.
Biochemical and Physiological Effects
Carbadox has been shown to have a number of biochemical and physiological effects in animals. It has been found to increase weight gain and feed efficiency in swine and poultry, and to improve overall animal health by reducing the incidence of bacterial infections. However, it has also been associated with some negative effects, such as liver and kidney damage in animals.
Advantages and Limitations for Lab Experiments
Carbadox has several advantages for use in laboratory experiments. It is stable, easy to handle, and has a long shelf life. It is also effective against a wide range of bacterial species. However, its use is limited by its potential toxicity to animals and humans, and its effects on the environment.
Future Directions
There are several areas of research that could be pursued in the future with regards to diethyl 1,2-propanediylbiscarbamate. One potential direction is to investigate its potential as a therapeutic agent in humans, particularly in the treatment of cancer. Another direction is to explore alternative antimicrobial agents that are less toxic to animals and the environment. Additionally, further studies could be conducted to better understand the mechanisms of action of diethyl 1,2-propanediylbiscarbamate and its potential effects on human health.
Synthesis Methods
Carbadox is synthesized by reacting 3,3'-dichloro-4,4'-diaminodiphenylmethane with diethyl carbonate in the presence of a base such as potassium carbonate. The resulting product is then treated with carbon dioxide to form the carbamate groups.
Scientific Research Applications
Carbadox has been extensively studied for its antimicrobial properties and its potential as a growth promoter in animal feed. It has also been investigated for its potential use as a therapeutic agent in humans, particularly in the treatment of cancer and other diseases.
properties
IUPAC Name |
ethyl N-[1-(ethoxycarbonylamino)propan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-4-14-8(12)10-6-7(3)11-9(13)15-5-2/h7H,4-6H2,1-3H3,(H,10,12)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPMPFWSEJUAJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC(C)NC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl propane-1,2-diylbiscarbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-furamide](/img/structure/B4967807.png)
![9b-(4-chlorophenyl)-5-oxo-N-phenyl-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindole-1-carbothioamide](/img/structure/B4967812.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(4-chlorophenoxy)ethyl]acetamide](/img/structure/B4967820.png)

![methyl 2-[4-(dimethylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B4967846.png)
![3-({5-[4-(2-chlorophenyl)-1-piperazinyl]-2,4-dinitrophenyl}amino)phenol](/img/structure/B4967849.png)

![1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B4967863.png)
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2,5-dimethoxyphenyl)amino]acrylonitrile](/img/structure/B4967866.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B4967884.png)

![4-(4-biphenylyl)-2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B4967893.png)